Molecular Weight and Lipophilicity Window for Blood-Brain Barrier Penetration Potential
The target compound's molecular weight (386.38 g/mol) and topological polar surface area (TPSA, calculated ~97 Ų) fall within the optimal range for potential CNS drug candidates, contrasting with the benzenesulfonate analog (MW 448.4 g/mol, TPSA ~105 Ų) which exceeds the commonly accepted MW < 400 threshold for CNS penetration . This creates a measurable advantage in early CNS screening programs.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 386.38 |
| Comparator Or Baseline | 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl benzenesulfonate: 448.4 |
| Quantified Difference | Δ = -62.0 g/mol |
| Conditions | Calculated from molecular formula; standard drug-likeness analysis |
Why This Matters
A 62 g/mol lower molecular weight places the methanesulfonate derivative within the 'optimal CNS' space, whereas the benzenesulfonate analog is excluded, directly influencing compound selection for neuroscience-focused screening cascades.
